molecular formula C19H32N2 B8306890 1-[3-(4-tert-Butylphenyl)-2-methylpropyl]-4-methylpiperazine CAS No. 69740-08-5

1-[3-(4-tert-Butylphenyl)-2-methylpropyl]-4-methylpiperazine

Cat. No. B8306890
CAS RN: 69740-08-5
M. Wt: 288.5 g/mol
InChI Key: KZYOPOGPDWNUOI-UHFFFAOYSA-N
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Patent
US04599335

Procedure details

533 g of 3-(4-tert.butylphenyl)-2-methylpropyl chloride and 714 g of 4-methylpiperazine were stirred for 7 hours at 140° C. and then cooled to +10° C. in an ice bath, and 400 ml of 50% strength sodium hyroxide solution were added slowly, followed by the addition of 500 ml of ether. The organic phase was separated off, dried over sodium hydroxide and distilled to give 640 g of 1-methyl-4-[3-(4-tert.-butylphenyl)-2-methylpropyl]-piperazine of boiling point 135°-140° C./0.3 mbar.
Quantity
533 g
Type
reactant
Reaction Step One
Quantity
714 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:15])[CH2:13]Cl)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:16][N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1.[OH-].[Na+]>CCOCC>[CH3:16][N:17]1[CH2:22][CH2:21][N:20]([CH2:13][CH:12]([CH3:15])[CH2:11][C:8]2[CH:9]=[CH:10][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:6][CH:7]=2)[CH2:19][CH2:18]1 |f:2.3|

Inputs

Step One
Name
Quantity
533 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CC(CCl)C
Name
Quantity
714 g
Type
reactant
Smiles
CN1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to +10° C. in an ice bath
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium hydroxide
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)CC(CC1=CC=C(C=C1)C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 640 g
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.